molecular formula C20H25N10O8P B12079999 [5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate

[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate

Cat. No.: B12079999
M. Wt: 564.4 g/mol
InChI Key: VYQONXIMMXHHKS-UHFFFAOYSA-N
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Description

The compound [5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate is a complex organic molecule that plays a significant role in various biochemical processes. This compound is structurally related to nucleotides, which are the building blocks of nucleic acids like DNA and RNA. Its unique structure allows it to participate in a variety of chemical reactions and biological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate typically involves multiple steps, starting from simpler precursor molecules. The process often includes:

    Nucleophilic Substitution: Introduction of the purine base to the sugar moiety.

    Phosphorylation: Addition of the phosphate group to the nucleoside.

    Hydrolysis and Purification: Final steps to ensure the compound’s purity and stability.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and stringent quality control measures to ensure consistency and purity. Techniques such as chromatography and crystallization are commonly used to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while reduction could produce reduced nucleoside derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of nucleotide chemistry and enzymatic reactions.

    Biology: Plays a role in understanding DNA and RNA synthesis and repair mechanisms.

    Industry: Utilized in the production of nucleic acid-based products and biotechnological applications.

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes and other proteins involved in nucleic acid metabolism. It can act as a substrate or inhibitor for various enzymes, influencing processes such as DNA replication, transcription, and repair. The molecular targets include DNA polymerases, RNA polymerases, and various nucleases.

Comparison with Similar Compounds

Similar Compounds

  • Adenosine Triphosphate (ATP)
  • Deoxyadenosine Monophosphate (dAMP)
  • Adenosine Monophosphate (AMP)

Uniqueness

What sets [5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate apart is its specific structural configuration, which allows it to participate in unique biochemical pathways and reactions. Its dual purine bases and specific phosphate linkage provide distinct properties compared to other nucleotides.

Properties

Molecular Formula

C20H25N10O8P

Molecular Weight

564.4 g/mol

IUPAC Name

[5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C20H25N10O8P/c21-17-15-19(25-5-23-17)29(7-27-15)13-1-9(32)12(37-13)4-35-39(33,34)38-10-2-14(36-11(10)3-31)30-8-28-16-18(22)24-6-26-20(16)30/h5-14,31-32H,1-4H2,(H,33,34)(H2,21,23,25)(H2,22,24,26)

InChI Key

VYQONXIMMXHHKS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC6=C(N=CN=C65)N)O

Origin of Product

United States

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